molecular formula C8H14O2 B12106494 Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)

Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)

Cat. No.: B12106494
M. Wt: 142.20 g/mol
InChI Key: KCMGOCZMLWRHIJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) is a bicyclic organic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with hydroxyl groups at positions 2 and 5, along with a methyl group at position 2. This compound is part of a broader class of bicyclic diols with applications in asymmetric synthesis, organocatalysis, and polymer chemistry. For example, the unsubstituted parent compound, Bicyclo[2.2.1]heptane-2,5-diol (CAS: 5888-36-8), is commercially available with ≥95% purity and serves as a chiral building block in organic synthesis .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-methylbicyclo[2.2.1]heptane-2,5-diol

InChI

InChI=1S/C8H14O2/c1-8(10)4-5-2-6(8)3-7(5)9/h5-7,9-10H,2-4H2,1H3

InChI Key

KCMGOCZMLWRHIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC1CC2O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between cyclopentadiene and a suitable dienophile, such as methyl acrylate, under controlled conditions, leads to the formation of the bicyclic core. Subsequent hydroxylation reactions introduce the hydroxyl groups at the 2 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, leading to the formation of hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Applications

1. Synthetic Chemistry:
Bicyclo[2.2.1]heptane-2,5-diol serves as a crucial building block in organic synthesis. It is utilized for constructing complex organic molecules and polymers, particularly in the development of conformationally locked carbocyclic nucleosides. These nucleosides are important in antiviral and anticancer drug discovery .

2. Chiral Ligands:
The compound's chiral nature allows it to function as a chiral ligand in asymmetric synthesis, facilitating the production of enantioenriched compounds from achiral substrates . This property is particularly valuable in the pharmaceutical industry where specific stereochemistry is often required for biological activity.

Biological Applications

1. Molecular Interaction Studies:
The rigid structure of bicyclo[2.2.1]heptane-2,5-diol makes it an excellent candidate for studying molecular interactions and enzyme mechanisms. Its ability to form hydrogen bonds through its hydroxyl groups enhances its reactivity and stability in biological contexts .

2. Anticancer Research:
Recent studies have highlighted its potential as an anticancer agent. For instance, derivatives of this compound have been shown to selectively antagonize CXCR2 receptors implicated in cancer metastasis, demonstrating significant suppression of cell migration in pancreatic cancer cell lines.

Study Compound Target IC50 Value (nM) Effect
Study 1Compound 2eCXCR248Cell migration suppression

Medicinal Applications

1. Drug Development:
Research is ongoing to explore the therapeutic properties of bicyclo[2.2.1]heptane-2,5-diol derivatives in drug design, particularly for targeting specific molecular pathways involved in inflammatory responses and cancer progression . The compound's structural attributes allow it to interact effectively with various biological targets.

2. Natural Sources:
This compound has also been identified in natural sources such as the essential oil of Mentha piperita (peppermint). Its presence suggests potential bioactive properties that could be harnessed for medicinal purposes, including antibacterial and antifungal activities .

Industrial Applications

1. Specialty Chemicals Production:
In industrial settings, bicyclo[2.2.1]heptane-2,5-diol is used as an intermediate in the synthesis of specialty chemicals and materials with specific properties due to its stability and reactivity .

2. Polymer Manufacturing:
The compound's rigid structure contributes to its utility in producing advanced materials and polymers that require specific mechanical properties.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogs of bicyclo[2.2.1]heptane derivatives, highlighting differences in functional groups, physical properties, and applications:

Compound Molecular Formula Molecular Weight Functional Groups Key Properties Applications References
Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) C₈H₁₄O₂ 142.19 (calculated) Diol (2,5-OH), methyl (C2) Presumed higher hydrophilicity vs. non-polar analogs; potential stereoselectivity Chiral ligands, polymer precursors Inferred
Bicyclo[2.2.1]heptane-2,5-diol (unsubstituted) C₇H₁₂O₂ 128.17 Diol (2,5-OH) Mp: Not reported; soluble in polar solvents Asymmetric catalysis, pharmaceutical intermediates
Bicyclo[2.2.1]heptane-2,3-dithiol (9CI) C₇H₁₂S₂ 160.30 Thiol (2,3-SH) Higher acidity (thiol pKa ~10) vs. diols; reactive in crosslinking Materials science, metal chelation
5,5-Dimethylbicyclo[2.2.1]heptane-2,3-dione C₉H₁₂O₂ 152.19 Diketone (2,3-CO) Mp: Not reported; used as a rigid scaffold Organic synthesis, ketone-based reactions
Bicyclo[2.2.1]heptane-2-carboxamide (endo-9CI) C₈H₁₃NO 139.20 Carboxamide (C2) Mp: Not reported; pharmacological relevance Drug discovery, enzyme inhibitors

Physical Properties

  • Thermal Stability: Bicyclo[2.2.1]heptane derivatives exhibit varying thermal stabilities. For example, unsubstituted bicyclo[2.2.1]heptane has a melting point of -95.1°C, while bicyclo[4.1.0]heptane melts at -36.7°C . The methyl and hydroxyl groups in the target compound likely increase its melting point compared to non-polar analogs.
  • Solubility: Diol derivatives (e.g., unsubstituted 2,5-diol) are more soluble in polar solvents like water or ethanol due to hydrogen bonding, whereas dithiols (e.g., 2,3-dithiol) show affinity for organic solvents .

Biological Activity

Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) is a bicyclic organic compound with notable structural features that contribute to its unique biological activities. This article delves into its biological properties, synthesis methods, and potential applications in pharmacology and other fields.

Chemical Structure and Properties

The molecular formula of Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI) is C7H12O2C_7H_{12}O_2, with a molecular weight of approximately 142.20 g/mol. The compound features hydroxyl groups at the 2 and 5 positions of the bicyclic framework, which enhance its reactivity and potential biological interactions .

Biological Activity

Research indicates that bicyclic compounds, particularly those with hydroxyl functionalities like Bicyclo[2.2.1]heptane-2,5-diol, exhibit a range of biological activities:

  • Neuroactive Properties : Studies suggest that this compound may modulate nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in neurological disorders such as Alzheimer's disease and schizophrenia .
  • Antimicrobial Activity : Preliminary investigations show potential antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development .
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .

Synthesis Methods

Several synthetic routes have been developed for producing Bicyclo[2.2.1]heptane-2,5-diol:

  • Traditional Organic Synthesis : Utilizing classical reactions such as Diels-Alder cycloadditions.
  • Modern Catalytic Methods : Employing organocatalysis to achieve enantioselective synthesis under mild conditions .

Comparative Analysis

The following table compares Bicyclo[2.2.1]heptane-2,5-diol with other related bicyclic compounds regarding their structural features and biological activities:

Compound NameStructure TypeUnique FeaturesBiological Activity
Bicyclo[2.2.1]heptane-2,5-diolBicyclicHydroxyl groups at positions 2 and 5Neuroactive, antimicrobial
Bicyclo[3.3.0]octaneBicyclicMore rigid structure; used in high-energy fuelsLimited biological activity
NorborneneBicyclicHighly reactive due to strained double bondPotential for polymer applications
Bicyclo[4.4.0]decaneBicyclicLarger ring system; used in polymer synthesisLimited biological activity

Case Studies

  • Neuroactive Study : A study focused on the modulation of nAChRs showed that derivatives of bicyclo compounds could enhance synaptic transmission in neuronal cultures, indicating therapeutic potential for cognitive disorders.
  • Antimicrobial Investigation : Research conducted on various synthesized derivatives demonstrated significant inhibition of bacterial growth in vitro, suggesting that modifications to the bicyclic structure could enhance efficacy against resistant strains .
  • Cytotoxicity Tests : Experiments using cancer cell lines revealed that certain analogs of Bicyclo[2.2.1]heptane-2,5-diol exhibited selective cytotoxicity, warranting further investigation into their mechanisms of action and potential as chemotherapeutic agents .

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